1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide
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Overview
Description
1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide is a chemical compound with the molecular formula C11H15BrS It is a thiolanium salt, which means it contains a sulfur atom in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide typically involves the reaction of 4-methylbenzyl chloride with thiolane in the presence of a base, followed by quaternization with bromine. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: A base such as sodium hydroxide or potassium carbonate is often used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiolanium ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles such as chloride, iodide, or hydroxide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium chloride or potassium iodide are used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane derivatives.
Substitution: Corresponding halide or hydroxide salts.
Scientific Research Applications
1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the thiolanium ring can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The compound may also interact with cell membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Methylphenyl)methyl]thiolan-1-ium chloride
- 1-[(4-Methylphenyl)methyl]thiolan-1-ium iodide
- 1-[(4-Methylphenyl)methyl]thiolan-1-ium hydroxide
Uniqueness
1-[(4-Methylphenyl)methyl]thiolan-1-ium bromide is unique due to its specific bromide ion, which imparts distinct chemical properties and reactivity compared to its chloride, iodide, and hydroxide counterparts. The bromide ion can influence the compound’s solubility, stability, and interaction with other molecules, making it suitable for specific applications in research and industry.
Properties
CAS No. |
647843-14-9 |
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Molecular Formula |
C12H17BrS |
Molecular Weight |
273.23 g/mol |
IUPAC Name |
1-[(4-methylphenyl)methyl]thiolan-1-ium;bromide |
InChI |
InChI=1S/C12H17S.BrH/c1-11-4-6-12(7-5-11)10-13-8-2-3-9-13;/h4-7H,2-3,8-10H2,1H3;1H/q+1;/p-1 |
InChI Key |
BBPFYXBYDRIRTD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC=C(C=C1)C[S+]2CCCC2.[Br-] |
Origin of Product |
United States |
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